molecular formula C15H17ClN4S B3045999 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1177291-59-6

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B3045999
CAS No.: 1177291-59-6
M. Wt: 320.8
InChI Key: OTOABGNKUXGXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings. The presence of a pyrazole moiety and various substituents makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the structural similarity to other heterocyclic compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby modulating their biological activities.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling . The compound’s effects on these pathways can lead to downstream effects on cellular functions and physiological responses.

Pharmacokinetics

Based on its structural features, it can be hypothesized that it may have good solubility in polar solvents, which could potentially enhance its bioavailability

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its biological targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting an appropriate hydrazine derivative with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Substitution Reactions: The final compound is obtained by performing substitution reactions to introduce the chloro and methyl groups at the desired positions on the benzo[d]thiazole and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs targeting various diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-9-8-10(2)20(19-9)7-6-17-15-18-14-11(3)12(16)4-5-13(14)21-15/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOABGNKUXGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(S2)C=CC(=C3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135965
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177291-59-6
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177291-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 3
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 4
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 6
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.